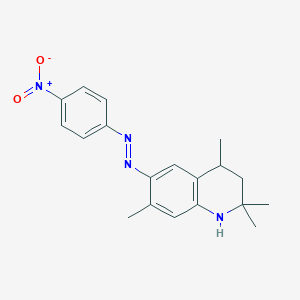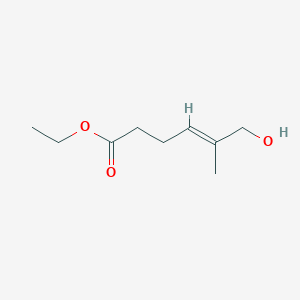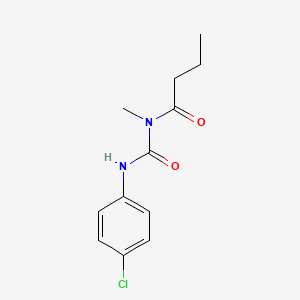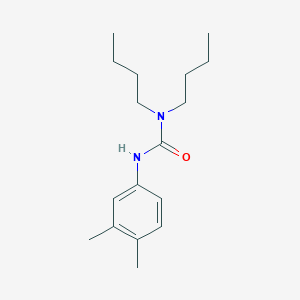![molecular formula C14H18O3 B11945842 Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene CAS No. 77973-29-6](/img/structure/B11945842.png)
Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RCL T216267 is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.298. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation methods for RCL T216267 are not extensively documented. it is typically synthesized through organic synthesis techniques involving the manipulation of its molecular structure. The specific reaction conditions, such as temperature, pressure, and catalysts, would depend on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production methods for RCL T216267 are not well-documented, likely due to its status as a rare and unique chemical. It is primarily produced in small quantities for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
RCL T216267 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
RCL T216267 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the reactivity and properties of different chemical compounds.
Biology: It is used in biochemical assays to study the interactions between different biomolecules.
Medicine: It is used in drug discovery and development to identify potential therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RCL T216267 involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system being studied. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to RCL T216267 include:
- RCL T219967 (C21H28O2SSi)
- RCL T215627 (C13H16O)
Uniqueness
Its rarity and the lack of extensive documentation on its properties and reactions make it a valuable compound for early discovery researchers .
Properties
CAS No. |
77973-29-6 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2,5,14-trioxahexacyclo[5.5.2.24,10.17,10.01,15.04,15]heptadecane |
InChI |
InChI=1S/C14H18O3/c1-4-11-7-16-13-6-3-10(1)2-5-12(8-15-11,17-9-13)14(10,11)13/h1-9H2 |
InChI Key |
VKXGAYYYEJFWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23COC45C26C1(CC4)CCC6(CO3)OC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)





![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)

![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)

![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene](/img/structure/B11945828.png)

